![molecular formula C16H14FNO5S B2661902 Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-40-5](/img/structure/B2661902.png)

Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

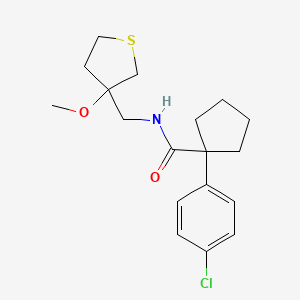

“Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a chemical compound with the molecular formula C16H14FNO4S .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[1,2-c][1,3]thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecule also contains a fluorophenyl group and two carboxylate groups .Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the literature I found.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Antifungal Activities : A study described the 'one-pot' synthesis of pyridino-1,2,3-thiadiazoles using a heterogeneous catalyst. Among the synthesized compounds, those with electron-withdrawing groups demonstrated modest antibacterial and antifungal activities in vitro against tested organisms, indicating the potential for developing novel antimicrobial agents (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).

Cytotoxic Evaluation Against Cancer : Research on dimethyl [1,1′-biphenyl]-2,2′-dicarboxylate derivatives bearing 1,3,4-thiadiazole moieties showed notable anticancer activities against various human tumor cell lines. The study highlighted the importance of structure-activity relationships in designing effective anticancer agents (Kong et al., 2008).

Antileukemic Activity : A study reported the synthesis and evaluation of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives. These compounds exhibited significant antileukemic activity, comparable to standard drugs like mitomycin (Ladurée et al., 1989).

Neuroprotective and Anticancer Activities : Another research focused on 2-amino-1,3,4-thiadiazole based compounds, highlighting their anticancer efficacy against various cancers and neuroprotective activity in neuronal cultures. The compound's ability to inhibit tumor cell proliferation and its protective effect against neurotoxic agents point to its potential as a therapeutic agent (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Chemical Synthesis and Structural Characterization

Synthesis and Luminescent Properties : The synthesis and spectral-luminescent studies of novel fluorescent dyes based on pyrrolo[1,2-a]thieno[2,3-d]pyrimidinium and related compounds have been investigated for their potential application in biomolecules detection. These studies reveal the compounds' RNA-binding preferences and their potential as RNA-specific fluorescent probes (Balanda et al., 2007).

Crystal Structure and Drug-Likeness : Research on thiazole derivatives emphasized their structural elucidation, drug-likeness, and potential inhibitory activity against SARS-CoV-2 Mpro. This highlights the importance of structural analysis and molecular docking simulations in understanding the interaction of such compounds with biological targets (Nagarajappa et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLAMLQVXMJSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2661819.png)

![2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2661820.png)

![2-Chloro-N-[(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl]acetamide](/img/structure/B2661821.png)

![6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2661823.png)

![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)

![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)

![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)

![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)

![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)